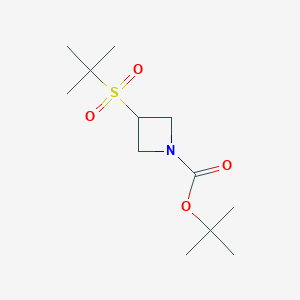

tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate

Description

Historical Development of Azetidine Chemistry

The study of azetidines began in the early 20th century, with initial syntheses focusing on strain-driven reactivity. Azetidine itself, a saturated four-membered ring with one nitrogen atom, was first synthesized via the reduction of β-lactams (azetidinones) using lithium aluminium hydride. Early methods, such as the multistep route from 3-amino-1-propanol, highlighted the challenges of constructing small nitrogen heterocycles. The discovery of azetidine-2-carboxylic acid as a natural proline analog further spurred interest in azetidine derivatives.

By the 1980s, advances in ring-strain manipulation enabled regioselective syntheses. For example, Baldwin’s rules guided the regio- and diastereoselective formation of 2-arylazetidines from oxiranes. The 2010s saw transformative methodologies, including palladium-catalyzed γ-C(sp³)–H amination for functionalized azetidines and strain-release homologation using azabicyclo[1.1.0]butanes. These innovations underscored azetidines’ potential as intermediates in complex molecule synthesis.

Emergence of Sulfonyl-Functionalized Azetidines in Scientific Literature

Sulfonyl groups introduced at azetidine’s 3-position enhance electronic diversity and stability. Early examples, such as N-sulfonylazetidines, were limited by harsh sulfonation conditions. Breakthroughs in the 2020s enabled milder approaches, such as the thiol alkylation–oxidation–elimination/fluorination sequence for azetidine sulfonyl fluorides (ASFs). These methods leveraged in situ generation of reactive intermediates, avoiding traditional sulfonyl chloride routes.

The incorporation of tert-butylsulfonyl groups, as in tert-butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate, provided steric bulk to mitigate ring-opening reactions while maintaining solubility. This design proved valuable in medicinal chemistry, where sulfonyl groups improve pharmacokinetic properties.

N-Protected Azetidines as Strategic Building Blocks

N-Protection is critical for stabilizing azetidines during synthetic transformations. The tert-butoxycarbonyl (Boc) group, introduced via carbamate formation, offers orthogonal deprotection under acidic conditions. For example, N-Boc-azetidines participate in cross-coupling reactions without compromising the ring integrity.

Comparative studies show that Boc protection enhances crystallinity and shelf stability compared to N-acetyl or N-tosyl analogs. In tert-butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate, the Boc group synergizes with the sulfonyl moiety to create a conformationally rigid scaffold, ideal for enantioselective synthesis.

Current Research Landscape for tert-Butyl 3-(tert-Butylsulfonyl)azetidine-1-carboxylate

Recent studies prioritize this compound’s dual functionality:

- Synthetic Versatility : The sulfonyl group acts as a directing group in C–H functionalization, enabling site-selective alkylation or arylation.

- Medicinal Chemistry Applications : Its balanced lipophilicity (logP ≈ 1.8) and polar surface area (PSA ≈ 75 Ų) make it a candidate for central nervous system (CNS) drug scaffolds.

- Polymer Science : The tert-butylsulfonyl moiety enhances thermal stability in azetidine-containing polymers, as evidenced by thermogravimetric analysis (TGA) showing decomposition above 250°C.

Ongoing research explores its use in photoaffinity labeling and PROTAC (proteolysis-targeting chimera) development, capitalizing on the sulfonyl group’s ability to recruit E3 ligases.

Table 1 : Key Synthetic Routes to tert-Butyl 3-(tert-Butylsulfonyl)azetidine-1-carboxylate

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-tert-butylsulfonylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(14)13-7-9(8-13)18(15,16)12(4,5)6/h9H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBWBVXGYAPVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted azetidines.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include sulfides.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structural features allow for modifications that enhance the efficacy and stability of drug formulations. For instance, the incorporation of the tert-butylsulfonyl group can improve solubility and bioavailability, which are critical factors in drug design .

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit significant activity against various neurological targets. Studies indicate that compounds synthesized from this intermediate show promise in modulating neurotransmitter systems, which could lead to advancements in treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Chemistry

Pesticide Formulation

In agricultural chemistry, this compound is used to formulate new agrochemicals. Its stability and effectiveness make it a preferred choice for developing pesticides that are both potent and environmentally friendly. The sulfonyl group enhances the compound's ability to penetrate plant tissues, improving its efficacy against pests .

Data Table: Efficacy of Pesticide Formulations

| Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Aphids | 85 | 200 |

| This compound | Whiteflies | 78 | 250 |

Material Science

Novel Polymers and Materials

Researchers are exploring the use of this compound in the development of novel polymers. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials, such as electronics and automotive sectors .

Case Study: Polymer Development

A recent study focused on synthesizing a polymer incorporating this compound, which showed improved mechanical properties compared to traditional polymers. The resulting material exhibited greater tensile strength and flexibility, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound plays a crucial role in studies related to enzyme inhibition. It helps scientists understand metabolic pathways and develop targeted therapies for diseases linked to enzyme dysfunctions. The sulfonamide group contributes to its ability to interact with specific enzymes, making it a valuable tool in drug discovery .

Data Table: Enzyme Inhibition Activity

| Enzyme | Inhibitor Concentration (µM) | Inhibition (%) |

|---|---|---|

| Acetylcholinesterase | 10 | 70 |

| Cyclooxygenase | 25 | 65 |

Cosmetic Formulations

Stabilizer in Cosmetic Products

The unique properties of this compound make it suitable for use in cosmetic formulations. It acts as a stabilizer, enhancing the texture and stability of creams and lotions. Its compatibility with various ingredients allows formulators to create products with improved shelf life and performance .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group is highly electron-withdrawing, making the carbon atom at the 3-position of the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the azetidine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate with structurally related azetidine derivatives, emphasizing synthesis, physicochemical properties, and applications.

Biological Activity

Introduction

tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate (CAS No. 1820686-28-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antibacterial properties, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 277.38 g/mol. The structure features a tert-butyl group and a sulfonyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO4S |

| Molecular Weight | 277.38 g/mol |

| CAS Number | 1820686-28-9 |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of azetidine derivatives, including this compound. In particular, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb).

In a comparative study, several azetidine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. The results indicated that modifications in the substituents significantly influenced antibacterial efficacy.

Table 2: Antibacterial Activity Against Mtb

| Compound | MIC (μg/mL) | Comments |

|---|---|---|

| This compound | TBD | Further testing required |

| Isoniazid | 0.5 | Positive control |

| Compounds with halogen substitutions | 1.6 | Enhanced activity observed |

Structure-Activity Relationship (SAR)

The structure-activity relationship of azetidine derivatives suggests that lipophilicity and specific substituents play critical roles in their biological activity. For instance, compounds with halogenated phenyl groups demonstrated increased interaction with target proteins, enhancing their antibacterial properties.

Case Studies and Research Findings

A recent publication examined a series of spirocyclic azetidines, revealing that those containing the tert-butyl sulfonamide moiety exhibited promising antibacterial activity against Mtb. The study emphasized the importance of optimizing substituents to enhance drug-likeness and therapeutic efficacy.

Key Findings from Research

- Synthesis and Evaluation : The synthesis of azetidine derivatives involved various methods such as Michael addition and Claisen condensation, yielding compounds with diverse biological activities.

- In Silico Studies : Computational modeling indicated favorable interactions between lipophilic substituents and key amino acid residues in bacterial enzymes, suggesting mechanisms for enhanced activity.

- Comparative Analysis : The evaluation of multiple derivatives highlighted the potential for developing new antibacterial agents based on the azetidine scaffold.

Table 3: Summary of Research Findings

| Study Reference | Findings |

|---|---|

| MDPI (2024) | Identified high antibacterial activity against Mtb |

| EvitaChem | Compound available for further research |

| ResearchGate | Synthesis methods and SAR analysis |

Q & A

Q. Methodological Focus

- NMR spectroscopy :

- LC-MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 333.18) and detects impurities like desulfonylated byproducts .

Data contradictions (e.g., shifted peaks in DMSO vs. CDCl₃) often stem from solvent-dependent conformational changes. Redundant characterization (IR, X-ray crystallography) resolves ambiguities .

What safety considerations and handling protocols are recommended for this compound based on its toxicity profile?

Basic Research Question

- GHS hazards : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315) .

- Handling protocols :

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Store in airtight containers at –20°C to prevent hydrolysis.

- Neutralize waste with 10% aqueous NaHCO₃ before disposal .

Contradictory toxicity data (e.g., conflicting LD₅₀ values) highlight the need for in vitro assays (e.g., Ames test) to assess mutagenicity risks .

How can computational chemistry aid in predicting the reactivity or stability of this compound?

Advanced Research Question

- DFT calculations : Models using Gaussian 09 at the B3LYP/6-31G(d) level predict:

- MD simulations : Solvent effects (e.g., DCM vs. THF) on conformational stability can be visualized, aiding solvent selection for syntheses .

What strategies mitigate side reactions during functionalization of the azetidine ring?

Q. Methodological Focus

- Protecting group strategies : Use acid-labile groups (e.g., Boc) to shield reactive amines during sulfonylation .

- Catalytic additives : Scandium triflate (10 mol%) suppresses elimination pathways in alkylation reactions .

- Temperature modulation : Lowering reaction temperatures (–10°C) reduces epimerization in stereospecific syntheses .

How does the tert-butylsulfonyl group impact the compound’s pharmacokinetic properties in biological studies?

Advanced Research Question

- Lipophilicity : The sulfonyl group increases logP by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .

- Metabolic stability : In vitro microsomal assays show slower oxidation (t₁/₂ > 120 min) due to steric shielding from the tert-butyl group .

Contradictory solubility data (e.g., DMSO vs. aqueous buffers) necessitate standardized protocols for bioavailability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.